(E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile

Beschreibung

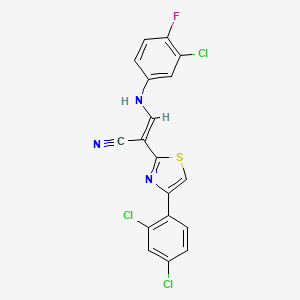

The compound (E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile is a thiazole-acrylonitrile derivative characterized by a planar acrylonitrile core conjugated to a thiazole ring and an aromatic amine moiety. Its structure includes:

- Thiazole ring: Substituted at the 4-position with a 2,4-dichlorophenyl group, enhancing steric bulk and electron-withdrawing effects.

- Acrylonitrile backbone: In the E-configuration, critical for maintaining conjugation and molecular rigidity.

This compound shares structural motifs with bioactive molecules, particularly fungicides and kinase inhibitors, due to the thiazole and acrylonitrile pharmacophores .

Eigenschaften

IUPAC Name |

(E)-3-(3-chloro-4-fluoroanilino)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9Cl3FN3S/c19-11-1-3-13(14(20)5-11)17-9-26-18(25-17)10(7-23)8-24-12-2-4-16(22)15(21)6-12/h1-6,8-9,24H/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITTUWCNZZUMQU-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1N/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9Cl3FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole moiety, which is known for its diverse biological activities. The presence of halogen substituents, such as chlorine and fluorine, is significant as they often enhance the biological properties of organic compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄ClF₂N₃S |

| Molecular Weight | 367.83 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cancer cell proliferation. The thiazole ring is particularly noted for its role in enhancing cytotoxicity against cancer cell lines.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:

- IC50 Values : The half-maximal inhibitory concentration (IC50) values for related compounds have been reported as low as 1.61 µg/mL against specific cancer cell lines, indicating potent activity .

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have been investigated for their antimicrobial effects. Compounds with similar structural features have shown promising results against bacterial strains:

- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values ranging from 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus .

Case Studies and Research Findings

- Cytotoxicity Studies : A series of thiazole-based compounds were tested for their cytotoxic effects on human cancer cell lines using MTT assays. Compounds with electron-withdrawing groups showed enhanced activity, supporting structure-activity relationship (SAR) findings .

- Antiviral Properties : Novel aminothiazole derivatives were synthesized and tested for antiviral activity, revealing potential applications in treating viral infections alongside their anticancer and antimicrobial properties .

- In Vivo Studies : Further research is needed to evaluate the in vivo efficacy and safety profiles of this compound in animal models.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The synthesis of this compound involves multiple steps, typically starting from readily available aromatic amines and thiazole derivatives. The compound can be synthesized through condensation reactions followed by nitrile formation. Structural characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity of the synthesized compound.

Anticancer Activity

One of the most notable applications of (E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile is its anticancer activity. Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, related thiazole derivatives have been evaluated by the National Cancer Institute (NCI), demonstrating promising antitumor activity with mean GI50 values indicating effective inhibition of cell growth in human tumor cells .

In addition to anticancer properties, compounds similar to this compound have been investigated for their antibacterial and antifungal activities. The presence of halogen substituents in the aromatic rings often enhances biological activity by increasing lipophilicity and altering the electronic properties of the molecule .

Pharmacological Studies

Pharmacological studies are essential for understanding the therapeutic potential of this compound. In vitro assays have been conducted to evaluate its cytotoxicity against a range of cancer cell lines, as well as its selectivity towards cancerous versus normal cells. These studies help in determining optimal dosing regimens and potential side effects.

Case Studies

- Antitumor Efficacy : A study assessing the efficacy of structurally similar thiazole derivatives highlighted their ability to induce apoptosis in cancer cells through caspase activation pathways. Such findings underscore the potential role of this compound in cancer therapy .

- In Vivo Studies : Animal models have been utilized to further investigate the pharmacokinetics and bioavailability of related compounds. These studies provide insights into how modifications in chemical structure influence metabolic stability and distribution within biological systems .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis of Thiazole-Acrylonitrile Derivatives

The table below compares key structural features and reported activities of structurally related compounds:

Key Observations:

Halogenation Effects: The target compound’s 2,4-dichlorophenyl group on the thiazole ring increases electron-withdrawing and hydrophobic effects compared to 4-fluorophenyl () or 4-chlorophenyl () analogs. This may enhance binding to hydrophobic enzyme pockets . The 3-chloro-4-fluorophenyl amine substituent introduces ortho- and para-halogenation, which can influence steric interactions and metabolic stability compared to mono-halogenated derivatives .

Configuration and Conjugation :

- The E-configuration in the target compound ensures conjugation across the acrylonitrile-thiazole system, critical for electronic delocalization. In contrast, the Z-isomer () disrupts conjugation, likely reducing bioactivity .

Bioactivity Trends :

- highlights that hydroxy/hydrocarbyloxy modifications on acrylonitrile (e.g., compounds 5a–5o) retain fungicidal activity (50–80% inhibition against Colletotrichum gossypii), whereas the target compound’s unmodified acrylonitrile may prioritize different interactions .

Crystallographic and Spectroscopic Data :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.